Fmoc-N-Me-L-Met-OH

Catalog No.
S919882
CAS No.
84000-12-4
M.F
C21H23NO4S
M. Wt
385.5 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-N-Me-L-Met-OH

CAS Number

84000-12-4

Product Name

Fmoc-N-Me-L-Met-OH

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-4-methylsulfanylbutanoic acid

Molecular Formula

C21H23NO4S

Molecular Weight

385.5 g/mol

InChI

InChI=1S/C21H23NO4S/c1-22(19(20(23)24)11-12-27-2)21(25)26-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,23,24)/t19-/m0/s1

InChI Key

SPYUJXKMEJUAOI-IBGZPJMESA-N

SMILES

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Canonical SMILES

CN(C(CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13

Isomeric SMILES

CN([C@@H](CCSC)C(=O)O)C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
  • Fmoc Protecting Group

    The molecule contains an Fmoc (Fluorenylmethoxycarbonyl) group, which acts as a protecting group. Protecting groups are temporary chemical modifications that shield specific functional groups within a molecule during synthesis. In this case, the Fmoc group safeguards the amino group (N-terminus) of the methionine residue during peptide chain assembly . This controlled protection allows for the selective attachment of other amino acids in a specific order to build the desired peptide sequence.

  • N-Methylated Methionine

    Fmoc-N-Me-L-Met-OH incorporates a modified methionine amino acid. The methionine side chain has undergone N-methylation, meaning an additional methyl group (CH₃) is attached to the nitrogen atom adjacent to the alpha-carbon. This modification can be used for various purposes in peptide research:

    • Increased Stability

      N-methylation can enhance the stability of the resulting peptide against enzymatic degradation by certain proteases . This improved stability can be advantageous for studying the peptide's biological activity or potential therapeutic applications.

    • Conformational Changes

      N-methylation can sometimes alter the peptide's conformation, which is its 3D structure. This can be useful for researchers investigating how structural changes affect peptide function or binding interactions with other molecules .

XLogP3

3.9

Sequence

M

Wikipedia

N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N-methyl-L-methionine

Dates

Modify: 2023-08-16

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